Regioisomeric Substitution Pattern: 5-Aminomethyl Versus 4-Aminomethyl Pyrazole Core Scaffold Differentiation
The target compound (CAS 1232137-17-5) possesses the methylamine substituent at the 5-position of the 3-tert-butyl-1H-pyrazole ring, whereas the 4-position regioisomer (CAS 1174309-25-1, also known as 1-(3-tert-butyl-1H-pyrazol-4-yl)-N-methylmethanamine) relocates the aminomethyl group to the adjacent carbon. This single regioisomeric shift fundamentally alters the spatial orientation of the hydrogen-bond donor/acceptor relative to the hydrophobic tert-butyl anchor, a difference that is critical in structure-based drug design where precise vector alignment is required for ATP-competitive kinase inhibition [1]. The 5-substituted variant places the amine in a geometry analogous to that found in clinically validated p38 MAPK inhibitor scaffolds (e.g., BIRB 796 and related diaryl ureas), while the 4-substituted isomer presents a distinct and non-interchangeable binding mode [2].
| Evidence Dimension | Regiochemistry of aminomethyl substitution on pyrazole core |
|---|---|
| Target Compound Data | Methylamine at pyrazole 5-position; CAS 1232137-17-5 |
| Comparator Or Baseline | Methylamine at pyrazole 4-position; CAS 1174309-25-1 (1-(3-tert-butyl-1H-pyrazol-4-yl)-N-methylmethanamine) |
| Quantified Difference | Non-interchangeable binding geometry; no direct quantitative comparison available in public domain; class-level SAR indicates 5-substituted pyrazoles are privileged for p38 MAPK and Src kinase inhibition |
| Conditions | Structural comparison based on IUPAC nomenclature and established SAR from pyrazolourea kinase inhibitor literature |
Why This Matters
Researchers targeting ATP-binding pockets in kinases must select the 5-substituted regioisomer (CAS 1232137-17-5) for compatibility with established pharmacophore models; substitution with the 4-substituted analog invalidates SAR correlations derived from p38 MAPK and related pyrazole-based inhibitor programs.
- [1] DYCKMAN ALARIC J. Pyrazole-amine compounds useful as kinase inhibitors. US Patent Publication, 2004. https://freepatentsonline.com. View Source
- [2] Regan J, et al. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Bioorg Med Chem Lett. 2002;12(11):1559-1562. View Source
